2-Cyclopropylamino-2-methyl-propionamide
Description
2-Cyclopropylamino-2-methyl-propionamide is a substituted amide featuring a cyclopropylamino group and a methyl moiety on the α-carbon of the propionamide backbone. Amides like this are often explored for their metabolic stability and ability to interact with biological targets, though detailed pharmacological data for this compound remain speculative without direct evidence.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methylpropanamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2,6(8)10)9-5-3-4-5/h5,9H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
IOERIXCDZMPEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)NC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations: Amine vs. Amide vs. Ester
- 2-Cyclopropylamino-2-methyl-propionamide (Target): The amide group (-CONH₂) confers resonance stabilization, reducing reactivity compared to amines and esters. This enhances metabolic stability in biological systems.
- 1-Cyclopropyl-2-(2-methylphenyl)ethanamine (CAS 56595-04-1): The primary amine (-NH₂) group increases basicity and susceptibility to oxidation or nucleophilic reactions.
- Methyl 2-chloro-2-cyclopropylideneacetate (CAS 82979-45-1): The ester (-COOCH₃) group is prone to hydrolysis, especially under acidic or alkaline conditions.
Substituent Effects: Cyclic Groups and Their Influence
- Cyclopropylamino vs. Cyclopropylidene: The target’s cyclopropylamino group provides steric bulk without significant ring strain, whereas the cyclopropylidene group in the ester compound introduces angle strain, increasing reactivity.
- Furan-Oxo Substituent (CAS 1353994-30-5) : The (S)-configured amide in includes a furan-oxo substituent, enabling π-π stacking interactions in biological targets. This complexity contrasts with the target’s simpler structure, which may improve synthetic accessibility but reduce target specificity .
Molecular Weight and Physicochemical Properties
| Compound | Molar Mass (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|
| This compound | 157.20 | Methyl, Cyclopropylamino | Amide |
| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | 175.27 | Methylphenyl, Cyclopropyl | Amine |
| Methyl 2-chloro-2-cyclopropylideneacetate | 146.57 | Chloro, Cyclopropylidene | Ester |
| (S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide | 236.27 | Furan-oxo, Cyclopropyl | Amide |
The target compound’s lower molar mass (157.20 g/mol) compared to ’s amide (236.27 g/mol) suggests better membrane permeability, while the aromatic substituents in (175.27 g/mol) may reduce solubility in aqueous environments.
Research Findings and Implications
- Reactivity : The target amide’s stability contrasts with the ester’s hydrolytic lability and the amine’s oxidative sensitivity.
- Biological Interactions : The furan-containing amide () demonstrates how heterocyclic substituents enhance target binding, a feature absent in the simpler target compound.
- Synthetic Viability : The target’s straightforward structure may offer cost advantages over ’s complex synthesis but could limit functional diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
